Regioisomeric Differentiation: 4-Carbohydrazide vs. 3-Carboxamide Anti-HCV Activity Profile
The anti-HCV and COX-2 inhibitory activity attributed in vendor descriptions to the 4-carbohydrazide is, upon source verification, documented exclusively for the 3-carboxamide regioisomeric series. Quantitative data from the primary literature demonstrates that 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides (compounds 6, 7, 8, 16) inhibit the subgenomic HCV replicon 1b genotype with EC50 values between 5 and 8 μM, with compound 6 exhibiting an EC50 of 6.7 μM and a selectivity index of 23 [1]. No equivalent HCV replicon data has been published for the 4-carbohydrazide. This differential activity map defines the 4-carbohydrazide as the appropriate scaffold for derivatization-focused programs rather than direct antiviral screening, whereas the 3-carboxamide is the validated antiviral pharmacophore.
| Evidence Dimension | Anti-HCV activity (subgenomic replicon 1b genotype) |
|---|---|
| Target Compound Data | No published EC50 data against HCV replicon; BindingDB EC50 > 79,400 nM against nuclear receptor coactivator 2 (functionally inactive in this assay) [2] |
| Comparator Or Baseline | 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (compound 6): EC50 = 6.7 μM (6,700 nM); SI = 23 against HCV 1b replicon [1] |
| Quantified Difference | Comparator demonstrates measurable anti-HCV activity in the low micromolar range; target compound lacks any reported antiviral activity in peer-reviewed literature. The >79,400 nM EC50 against nuclear receptor coactivator confirms absence of target engagement in that assay. |
| Conditions | HCV 1b subgenomic replicon in Huh-7 cells (comparator); Nuclear receptor coactivator 2 fluorescence polarization assay (target compound) |
Why This Matters
Procurement decisions must distinguish between the 4-carbohydrazide (derivatization scaffold) and 3-carboxamide (antiviral pharmacophore); purchasing the 4-carbohydrazide for direct HCV screening will yield negative results.
- [1] Manvar D, Pelliccia S, La Regina G, et al. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. Eur J Med Chem. 2015;90:497-506. View Source
- [2] BindingDB. BDBM43165: Affinity Data EC50 > 7.94E+4 nM against Nuclear receptor coactivator 2 (Human). The Scripps Research Institute Molecular Screening Center. View Source
